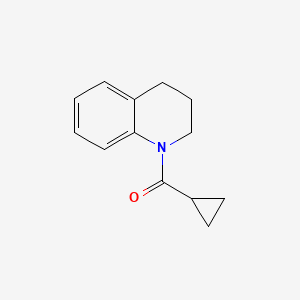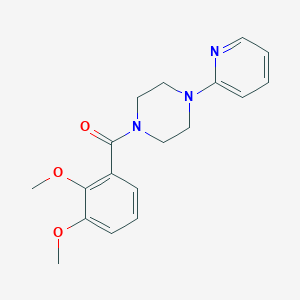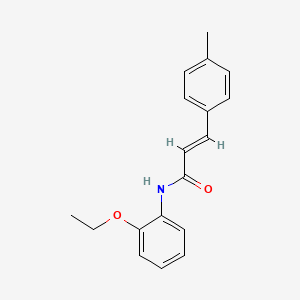
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of tetrahydroquinolines, which have been found to exhibit a range of biological activities such as antitumor, antiviral, and anti-inflammatory effects. CPQ has been the focus of numerous studies due to its unique chemical structure and potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cancer cell growth and proliferation. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has anti-inflammatory effects by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has also been found to exhibit antiviral activity against a range of viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has also been found to exhibit a range of other biological activities, which makes it a versatile compound for research purposes. However, one of the limitations of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is its relatively complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.
未来方向
There are several future directions for research on 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new anticancer therapies based on 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline. Researchers are also exploring the potential of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline as an anti-inflammatory and antiviral agent. In addition, there is ongoing research into the mechanism of action of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline and its interactions with key enzymes and signaling pathways. Further studies are needed to fully understand the potential of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline as a therapeutic agent and to optimize its synthesis and formulation for use in clinical settings.
合成方法
The synthesis of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of cyclopropylcarboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. The synthesis of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been optimized over the years, with various modifications to the reaction conditions and catalysts used to improve the yield and purity of the compound.
科学研究应用
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
属性
IUPAC Name |
cyclopropyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(11-7-8-11)14-9-3-5-10-4-1-2-6-12(10)14/h1-2,4,6,11H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLWGAUZFYWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(3,4-dihydroquinolin-1(2H)-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)


![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)





![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)